![molecular formula C27H23NO3 B4888386 1-{phenyl[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B4888386.png)
1-{phenyl[(phenylacetyl)amino]methyl}-2-naphthyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{phenyl[(phenylacetyl)amino]methyl}-2-naphthyl acetate, commonly known as Nafamostat, is a synthetic serine protease inhibitor. It is widely used in scientific research for its ability to inhibit various proteases, including trypsin, thrombin, and plasmin. Nafamostat has been shown to have potential therapeutic applications in various diseases, including acute pancreatitis, sepsis, and COVID-19.
Wirkmechanismus
Nafamostat works by inhibiting the activity of various proteases, including trypsin, thrombin, and plasmin. This inhibition prevents the activation of various inflammatory and coagulation pathways, leading to its anti-inflammatory and anti-coagulant effects. In addition, Nafamostat has been shown to inhibit the entry of SARS-CoV-2 into host cells by blocking the activity of the host cell protease, TMPRSS2.
Biochemical and Physiological Effects:
Nafamostat has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-coagulant properties. It has also been shown to inhibit the activity of various proteases, leading to its potential therapeutic applications in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Nafamostat in lab experiments is its ability to inhibit various proteases, making it a useful tool for studying the role of proteases in various biological processes. However, one of the limitations of using Nafamostat is its potential toxicity at high concentrations, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of Nafamostat in scientific research. One potential direction is the development of Nafamostat-based therapies for the treatment of acute pancreatitis, sepsis, and COVID-19. Another direction is the use of Nafamostat as a tool for studying the role of proteases in various biological processes, including inflammation and coagulation. Finally, further studies are needed to determine the optimal dosages and administration routes for Nafamostat in various diseases.
Synthesemethoden
The synthesis of Nafamostat involves the reaction of 1-naphthylamine with benzyl chloroformate to form 1-benzyl-1-naphthylamine. This compound is then reacted with phenylacetic acid to form 1-{phenyl[(phenylacetyl)amino]methyl}-2-naphthol. Finally, acetic anhydride is used to acetylate the hydroxyl group of the compound, resulting in the formation of Nafamostat.
Wissenschaftliche Forschungsanwendungen
Nafamostat has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-coagulant properties, making it a promising candidate for the treatment of acute pancreatitis and sepsis. In addition, recent studies have shown that Nafamostat can inhibit the entry of SARS-CoV-2, the virus responsible for COVID-19, into host cells, making it a potential treatment for COVID-19.
Eigenschaften
IUPAC Name |
[1-[phenyl-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO3/c1-19(29)31-24-17-16-21-12-8-9-15-23(21)26(24)27(22-13-6-3-7-14-22)28-25(30)18-20-10-4-2-5-11-20/h2-17,27H,18H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOGKKIFMLZWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C(C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

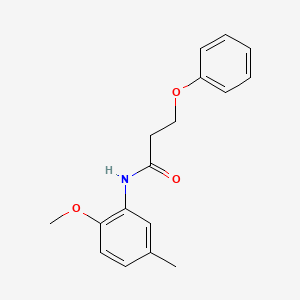
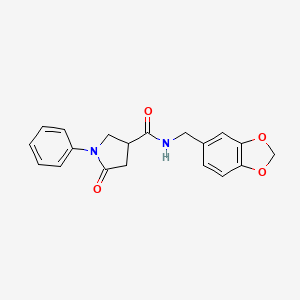
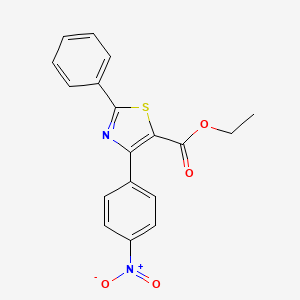
![N~3~-benzyl-N~3~-{[(4-chlorophenyl)amino]carbonyl}-beta-alaninamide](/img/structure/B4888323.png)
![2-(4-aminophenyl)-1-(4-ethoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4888326.png)
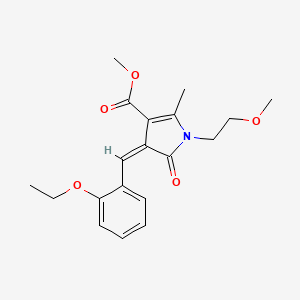
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4888343.png)
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4888346.png)
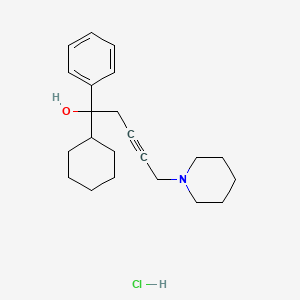
![3-[(2-chlorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4888358.png)
![3-{[(4-methylphenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4888359.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4888378.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B4888398.png)